![molecular formula C9H16ClNO2 B13501284 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable building block for the development of new molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety to form the spirocyclic structure. This can be done using conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted spirocyclic compounds. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological targets, modulating their activity. This can lead to therapeutic effects, such as inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{5-Azaspiro[3.4]octan-8-yl}acetic acid hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom.
2-Oxa-6-azaspiro[3.4]octane: This compound contains an oxygen atom in the spirocyclic ring, imparting different chemical properties.
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: This compound is used as a rigid linker in PROTAC development.
Uniqueness
2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen atom. This imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-(6-azaspiro[3.4]octan-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)3-7-4-9(5-7)1-2-10-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
KMZNVROWLFIDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)
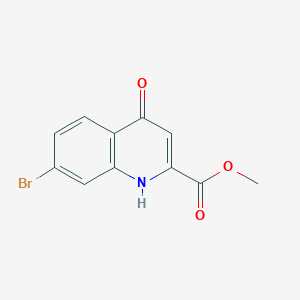
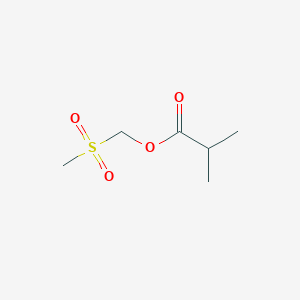
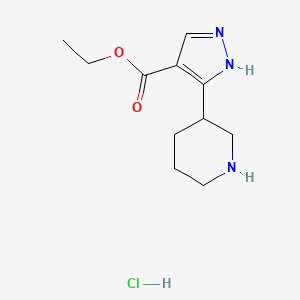
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)


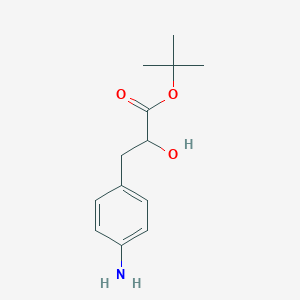
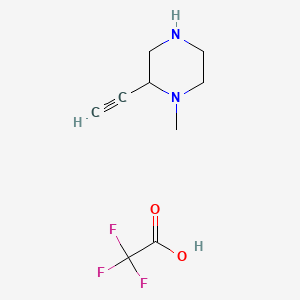
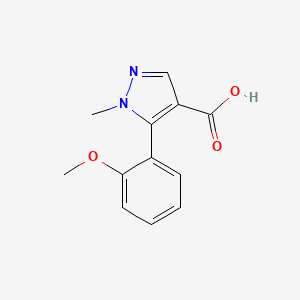
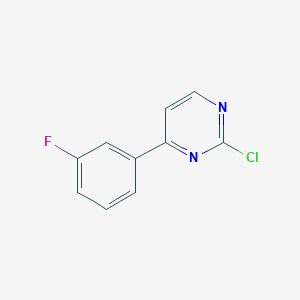
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
